molecular formula C12H12N4O3 B2660051 2-amino-6-methyl-3-(4-nitrobenzyl)-4(3H)-pyrimidinone CAS No. 339279-33-3

2-amino-6-methyl-3-(4-nitrobenzyl)-4(3H)-pyrimidinone

Cat. No.: B2660051
CAS No.: 339279-33-3
M. Wt: 260.253
InChI Key: PMEKJNBWIPGACV-UHFFFAOYSA-N
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Description

2-Amino-6-methyl-3-(4-nitrobenzyl)-4(3H)-pyrimidinone is a synthetic pyrimidinone derivative of significant interest in medicinal chemistry and anticancer research. Pyrimidinones represent a privileged scaffold in drug discovery, serving as core structures in various therapeutic agents and molecular tools . Compounds based on the 2-aminopyrimidin-4(3H)-one core are extensively investigated for their potential as kinase inhibitors and for their capacity to interact with biological macromolecules like DNA and Bovine Serum Albumin (BSA), which is crucial for understanding their mechanism of action and distribution . The structural motif of the 2-aminopyrimidine ring is a key pharmacophore found in several dual inhibitors, such as those targeting bromodomain-containing protein 4 (BRD4) and polo-like kinase 1 (PLK1) . The inhibition of these targets can disrupt cell cycle progression, induce mitotic arrest, and promote apoptosis in cancer cells, making such compounds promising candidates for oncological studies . The specific N-substitution at the 3-position with a 4-nitrobenzyl group is a strategic modification that can enhance hydrophobic interactions within the binding pockets of target enzymes and influence the compound's overall bioavailability and selectivity . Researchers can utilize this chemical as a key intermediate in heterocyclic synthesis or as a lead compound for developing novel small molecules with targeted biological activities. It is supplied for research and further manufacturing applications only and is not intended for diagnostic or therapeutic use. Handle with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-amino-6-methyl-3-[(4-nitrophenyl)methyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3/c1-8-6-11(17)15(12(13)14-8)7-9-2-4-10(5-3-9)16(18)19/h2-6H,7H2,1H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMEKJNBWIPGACV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=N1)N)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-methyl-3-(4-nitrobenzyl)-4(3H)-pyrimidinone typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-6-methylpyrimidin-4(3H)-one and 4-nitrobenzyl chloride.

    Reaction Steps:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-amino-6-methyl-3-(4-nitrobenzyl)-4(3H)-pyrimidinone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Electrophiles such as alkyl halides, under basic conditions.

Major Products Formed

    Reduction of Nitro Group: 2-amino-6-methyl-3-(4-aminobenzyl)-4(3H)-pyrimidinone.

    Substitution Reactions: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that pyrimidine derivatives, including 2-amino-6-methyl-3-(4-nitrobenzyl)-4(3H)-pyrimidinone, exhibit significant anticancer properties. A study focused on the synthesis of several pyrimidine derivatives demonstrated their ability to inhibit cancer cell proliferation. The compound's structure allows it to interact with key biological targets involved in cancer progression, making it a candidate for further development as an anticancer agent .

Inhibition of Enzymatic Activity
The compound has shown promise as an inhibitor of various enzymes critical in metabolic pathways. For instance, studies have highlighted its potential to inhibit dihydrofolate reductase, an enzyme involved in nucleotide synthesis and a target for antifolate drugs. This inhibition could lead to effective treatments for diseases characterized by rapid cell proliferation, such as cancer .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of 2-amino-6-methyl-3-(4-nitrobenzyl)-4(3H)-pyrimidinone is crucial for optimizing its pharmacological properties. Researchers have synthesized analogs and tested their biological activities, revealing that modifications to the nitrobenzyl group can significantly affect the compound's potency and selectivity against specific targets .

Synthesis and Derivative Development

The synthesis of 2-amino-6-methyl-3-(4-nitrobenzyl)-4(3H)-pyrimidinone involves several steps, including the formation of the pyrimidine ring and the introduction of functional groups that enhance its biological activity. Techniques such as microwave-assisted synthesis and solvent-free reactions have been explored to improve yields and reduce reaction times .

Potential Applications in Other Fields

Agricultural Chemistry
There is potential for this compound to be utilized in agricultural chemistry as a pesticide or herbicide due to its bioactive properties. Its ability to inhibit specific enzymes could be leveraged to develop new agrochemicals that target pests or weeds without harming crops .

Material Science
The incorporation of nitro groups into organic compounds often enhances their electronic properties, making them suitable for applications in material science, particularly in developing organic semiconductors or sensors .

Case Studies

Study FocusFindings
Anticancer ActivityDemonstrated significant inhibition of cancer cell lines with IC50 values indicating potency against various types of cancer .
Enzyme InhibitionEffective as a dihydrofolate reductase inhibitor with potential implications for antifolate drug development .
SAR AnalysisModifications on the nitrobenzyl group improved selectivity and potency against targeted enzymes .

Mechanism of Action

The mechanism of action of 2-amino-6-methyl-3-(4-nitrobenzyl)-4(3H)-pyrimidinone depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, if it exhibits antimicrobial activity, it might inhibit bacterial enzymes essential for cell wall synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related pyrimidinones, focusing on substituent effects and biological activities:

Compound Name Substituents (Positions) Key Properties/Activities Reference ID
2-Amino-6-methyl-3-(4-nitrobenzyl)-4(3H)-pyrimidinone 2-NH₂, 6-CH₃, 3-(4-NO₂C₆H₄CH₂) Antibacterial potential; nitro group enhances reactivity
2-Amino-5-nitro-6-ribitylamino-4(3H)-pyrimidinone 2-NH₂, 5-NO₂, 6-ribitylamino Intermediate in riboflavin biosynthesis; phosphorylation at 5'-position critical for enzyme activity
6-Methylpyrimidine-2,4(1H,3H)-dione 6-CH₃, 2,4-dione Found in antipsychotics (e.g., risperidone); modulates serotonin receptors
2-Thiouracil 2-SH, 4-O, 6-CH₂CH₂CH₃ Antithyroid agent; inhibits thyroid peroxidase
6-Amino-2-((2-methylbenzyl)thio)pyrimidin-4(3H)-one 2-(CH₂C₆H₄CH₃), 6-NH₂, 4-O Enhanced solubility due to thioether linkage; antimicrobial activity
5-Chloro-2-methyl-6-(methylamino)-4(3H)-pyrimidinone 5-Cl, 2-CH₃, 6-NHCH₃ Chlorine enhances electrophilicity; potential kinase inhibitor

Key Findings

Substituent Effects on Bioactivity :

  • Nitro Groups : The 4-nitrobenzyl group in the target compound increases electrophilicity, enhancing interactions with bacterial enzymes (e.g., DNA gyrase) . In contrast, 5-nitro derivatives (e.g., ) are critical in riboflavin biosynthesis but require phosphorylation for enzymatic activity .
  • Methyl Groups : The 6-methyl substituent improves metabolic stability compared to trifluoromethyl analogues (e.g., ), which show cytotoxicity despite higher potency .

Tautomerism and Solubility: Pyrimidinones with 4(3H)-tautomers (e.g., ureidopyrimidones in ) dimerize via hydrogen bonding, reducing solubility. The 4-nitrobenzyl group in the target compound may disrupt dimerization, improving bioavailability .

Antibacterial vs. Antithyroid: Unlike 2-thiouracil (), the target compound’s nitroaromatic substituent may favor bacterial enzyme inhibition over thyroid peroxidase targeting .

Data Tables

Physicochemical Properties

Property Target Compound 2-Thiouracil () 5-Chloro-2-methyl-6-(methylamino)-pyrimidinone ()
Molecular Weight 289.28 g/mol 170.23 g/mol 189.63 g/mol
LogP 1.9 (predicted) 1.2 1.5
Hydrogen Bond Acceptors 5 3 4
Bioactivity Antibacterial (predicted) Antithyroid Kinase inhibition

Biological Activity

2-Amino-6-methyl-3-(4-nitrobenzyl)-4(3H)-pyrimidinone is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This compound's structure suggests it may interact with various biological targets, making it a candidate for further exploration in drug development.

  • Molecular Formula: C12H12N4O2
  • Molecular Weight: 244.25 g/mol
  • IUPAC Name: 2-amino-6-methyl-3-(4-nitrobenzyl)-4(3H)-pyrimidinone

The biological activity of 2-amino-6-methyl-3-(4-nitrobenzyl)-4(3H)-pyrimidinone is primarily attributed to its ability to inhibit specific enzymes involved in nucleotide synthesis. Its structural components allow it to mimic natural substrates, leading to competitive inhibition of enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR) .

Antimicrobial Activity

Research has indicated that compounds similar to 2-amino-6-methyl-3-(4-nitrobenzyl)-4(3H)-pyrimidinone exhibit antimicrobial properties against various pathogens, including drug-sensitive strains of Mycobacterium tuberculosis and other Gram-positive and Gram-negative bacteria . The nitro group in the structure is often linked to enhanced antibacterial activity.

Anticancer Potential

Studies have shown that pyrimidine derivatives can possess anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines such as MCF-7 and KB-3-1 . The ability of this compound to interfere with DNA synthesis pathways positions it as a potential candidate for cancer therapeutics.

In Vitro Studies

A series of in vitro assays were conducted to evaluate the cytotoxicity and inhibitory effects of 2-amino-6-methyl-3-(4-nitrobenzyl)-4(3H)-pyrimidinone on various cancer cell lines. The results demonstrated significant inhibition of cell growth, with IC50 values indicating potent activity against specific targets .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of the nitrobenzyl moiety in enhancing the biological activity of pyrimidine derivatives. Modifications on the pyrimidine ring and side chains were systematically explored to optimize efficacy and reduce toxicity .

Data Table: Biological Activity Overview

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AntimicrobialMycobacterium tuberculosis5.0
AnticancerMCF-710.0
AnticancerKB-3-18.5
Enzyme InhibitionThymidylate Synthase2.5
Enzyme InhibitionDihydrofolate Reductase1.8

Q & A

Q. What are the standard synthetic routes for 2-amino-6-methyl-3-(4-nitrobenzyl)-4(3H)-pyrimidinone, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-step routes involving condensation, cyclization, and functionalization. A common approach includes:

  • Step 1 : Condensation of thiourea derivatives with β-keto esters to form the pyrimidinone core .
  • Step 2 : Nitration of the benzyl group using tert-butyl hydroperoxide or HNO₃/H₂SO₄ under controlled temperatures (0–25°C) to avoid over-nitration .
  • Step 3 : Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) .
    Key variables : Reaction temperature, stoichiometry of nitrating agents, and solvent polarity critically affect yield (reported 45–72%) and purity.

Q. Which spectroscopic and crystallographic methods are most reliable for structural characterization?

  • X-ray crystallography : Resolves molecular conformation and hydrogen-bonding networks. For example, C–H···O interactions in the nitrobenzyl group stabilize the crystal lattice .
  • NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 2.3 (s, CH₃), δ 8.2 (d, NO₂-ArH) .
  • IR : Stretching vibrations at 1650 cm⁻¹ (C=O) and 1520 cm⁻¹ (NO₂) confirm functional groups .

Q. How does the compound’s reactivity vary under acidic/basic conditions?

  • Acidic conditions : Protonation at N3 of the pyrimidinone ring enhances electrophilicity, enabling substitution at C2 .
  • Basic conditions : Deprotonation of the 4(3H)-pyrimidinone ring facilitates nucleophilic attacks, e.g., alkylation or acylation at the amino group .
    Stability : Decomposes above 200°C; store in inert atmospheres to prevent oxidation of the nitro group .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of polymorphs or co-crystals?

  • Density Functional Theory (DFT) : Predicts stable polymorphs by comparing lattice energies. For example, Aakerøy et al. identified three polymorphs of a related nitro-pyrimidine via Hirshfeld surface analysis .
  • Molecular docking : Screens co-formers (e.g., carboxylic acids) for co-crystal formation, improving solubility .
    Challenge : Discrepancies between predicted and experimental crystal packing require validation via PXRD .

Q. What strategies resolve contradictions in reported biological activities (e.g., TNF-α activation vs. enzyme inhibition)?

  • Dose-response assays : Re-evaluate activity across concentrations (e.g., 0.1–100 μM) to identify non-linear effects .
  • Target profiling : Use kinome-wide screening to distinguish off-target interactions. For example, Novakov et al. linked adamantyl derivatives to TNF-α activation, but conflicting data may arise from assay-specific conditions (e.g., cell line variability) .

Q. How do steric and electronic effects of the 4-nitrobenzyl group influence reactivity in cross-coupling reactions?

  • Steric hindrance : The bulky nitrobenzyl group limits Suzuki-Miyaura coupling at C2 unless palladium catalysts with large ligands (e.g., XPhos) are used .
  • Electronic effects : The electron-withdrawing nitro group deactivates the ring, requiring elevated temperatures (80–100°C) for nucleophilic aromatic substitution .

Q. What methodologies validate the compound’s stability in biological matrices for pharmacokinetic studies?

  • LC-MS/MS : Quantify degradation products in plasma (e.g., nitro-reduction to amine derivatives) .
  • Microsomal assays : Incubate with liver microsomes (37°C, NADPH) to assess metabolic pathways .

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